Dapagliflozin C-2 Epimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

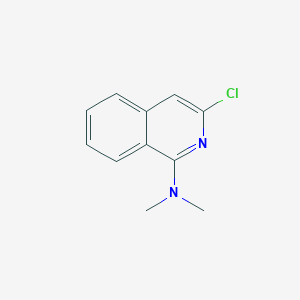

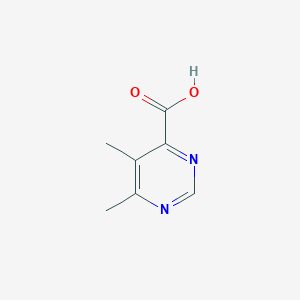

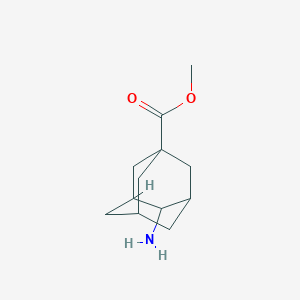

Dapagliflozin C-2 epimer is a synthetic compound derived from the naturally occurring sugar, D-glucose. It is a member of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of medications and is used to treat type 2 diabetes. Dapagliflozin C-2 epimer is a potent inhibitor of SGLT2 and has been shown to reduce blood glucose levels in patients with type 2 diabetes. The compound has also been studied for its potential to treat other diseases, such as heart failure and chronic kidney disease.

科学的研究の応用

Application 1: Proteomics and Metabolomics of Serum from Patients with Type 2 Diabetes

- Results: Dapagliflozin significantly decreased HbA1c, BMI, and HOMA-IR in T2D patients (all p < 0.01). Multivariate models indicated clear separations of proteomics and metabolomics data between the baseline and after dapagliflozin treatment .

Application 2: Impact on Arterial Stiffness and Macroangiopathy

- Results: Dapagliflozin has been shown to promote better glycaemic control, associated with a reduction in body weight and blood pressure in a wide range of patients. It has a positive impact on arterial stiffness, helps to control the lipid profile and contributes to a reduced risk of cardiovascular complications .

Application 3: Angiogenesis after Hindlimb Ischemia

- Methods of Application: After subjection to excision of the left femoral artery, all rats were randomly distributed into two groups: the dapagliflozin group (left femoral artery resection, receiving intragastric feeding with dapagliflozin (1 mg/kg/d), for 21 consecutive days) and the model group .

- Results: At day 21 post-surgery, the dapagliflozin-treatment group had the greatest blood perfusion, accompanied by elevated capillary density .

Application 4: Quality Control and Assurance

- Summary of the Application: Dapagliflozin C-2 Epimer is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Dapagliflozin and its related formulations .

- Methods of Application: It is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .

- Results: This application ensures the quality and safety of Dapagliflozin and its related formulations .

Application 5: Comparative Cardiovascular Outcomes

- Summary of the Application: This study compared the cardiovascular outcomes between new users of dapagliflozin and empagliflozin in a broad range of patients with type 2 diabetes mellitus using a nationwide population-based real-world cohort from Korea .

- Methods of Application: The study used Korean National Health Insurance registry data between May 2016 and December 2018 .

Application 6: Synthesis of Heterocycles

- Summary of the Application: This research focuses on the development of efficient routes to access C-Glycosides as SGLT-2 inhibitors for the treatment of type 2 diabetes .

- Methods of Application: The study describes chemical processes to access new active pharmaceutical ingredients (API) focusing on the key C-glycosylation step .

- Results: The study provides two strategies to construct the C-aryl glycosides. The first strategy involves the addition of an organometallic species to a carbonyl derivative followed by a reduction to afford the desired C-glycoside with the correct oxidation state at the anomeric carbon. The second strategy avoids the reduction step and involves a one-step direct substitution reaction at the anomeric carbon by an appropriate nucleophile .

特性

IUPAC Name |

(2S,3S,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-MJCUULBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dapagliflozin C-2 Epimer | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1456900.png)

![9-Oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1456905.png)

![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)